molecular formula C14H20BrNO7 B6060057 2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)

2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)

Cat. No. B6060057
M. Wt: 394.21 g/mol
InChI Key: ZXZJIRALLAXDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) is a chemical compound that has gained significant attention in the field of scientific research. It is a salt form of 2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol, which is a potent β-adrenergic agonist. The compound has been synthesized through various methods and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) involves the activation of β-adrenergic receptors in the respiratory system. The activation of these receptors leads to the relaxation of smooth muscle, which results in bronchodilation. This mechanism of action makes the compound an effective treatment option for respiratory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) have been extensively studied. The compound has been shown to have potent bronchodilatory effects, which leads to improved lung function in individuals with respiratory disorders. Additionally, the compound has been shown to have minimal systemic effects, which makes it a safe treatment option for respiratory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) in lab experiments include its potent β-adrenergic agonist activity, its simple synthesis method, and its minimal systemic effects. However, the limitations of using the compound in lab experiments include its relatively low solubility in water and its potential for cytotoxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)). These include the optimization of the synthesis method for large-scale production, the development of new formulations for improved solubility, and the investigation of the compound's potential applications in other areas of scientific research.
Conclusion:
In conclusion, 2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) is a promising compound that has shown potent β-adrenergic agonist activity and minimal systemic effects. The compound has been extensively studied for its potential applications in the treatment of respiratory disorders, and there are several future directions for its research and development.

Synthesis Methods

The synthesis of 2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) involves the reaction of 2-(2-bromoethoxy)ethanol with 2-(2-aminoethoxy)ethanol in the presence of an acid catalyst. The resulting product is then reacted with ethanedioic acid to form the 2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) form of the compound. The synthesis method is relatively simple and has been optimized for large-scale production.

Scientific Research Applications

2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) has been extensively studied for its potential applications in scientific research. The compound has been shown to have potent β-adrenergic agonist activity, which makes it a promising candidate for the treatment of various respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

2-[2-[2-(2-bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO3.C2H2O4/c13-11-3-1-2-4-12(11)17-10-9-16-8-6-14-5-7-15;3-1(4)2(5)6/h1-4,14-15H,5-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZJIRALLAXDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCOCCNCCO)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[2-(2-Bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.